Tetradecansäure-d27

Übersicht

Beschreibung

Myristic acid itself is a saturated 14-carbon fatty acid found in various animal and vegetable fats, particularly in butterfat, coconut oil, palm oil, and nutmeg oil . It plays essential roles in biological processes due to its amphiphilic nature and involvement in lipid metabolism.

Wissenschaftliche Forschungsanwendungen

Myristinsäure-d27 findet Anwendung in:

Lipidstoffwechselstudien: Forscher verwenden sie als internen Standard zur Quantifizierung von Myristinsäure-Spiegeln.

Membranbiophysik: Ihre Einarbeitung in Lipiddoppelschichten hilft, Membraneigenschaften zu untersuchen.

Arzneimittel-Abgabesysteme: Deuterierte Fettsäuren verbessern die Arzneimittelstabilität und Bioverfügbarkeit.

5. Wirkmechanismus

Der genaue Wirkmechanismus von Myristinsäure-d27 hängt von seinem Kontext ab. Es kann die Proteinacylierung, Membranfluidität oder Signalwege beeinflussen. Weitere Forschungsarbeiten sind erforderlich, um spezifische molekulare Ziele zu klären.

Biochemische Analyse

Biochemical Properties

Tetradecanoic-d27 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carboxylesterase, an enzyme that hydrolyzes carboxylic esters into alcohol and carboxylate . Tetradecanoic-d27 acid acts as an inhibitor of carboxylesterase, thereby affecting the hydrolysis process. Additionally, it is involved in the synthesis of myristoylated proteins, where it is covalently attached to the N-terminal glycine residue of proteins, influencing their function and localization .

Cellular Effects

Tetradecanoic-d27 acid has various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, tetradecanoic-d27 acid exerts its effects through various mechanisms. It binds to specific proteins and enzymes, influencing their activity. For example, the binding of tetradecanoic-d27 acid to carboxylesterase inhibits the enzyme’s activity, preventing the hydrolysis of carboxylic esters . Additionally, it can activate or inhibit other enzymes, leading to changes in metabolic pathways and gene expression. The incorporation of tetradecanoic-d27 acid into myristoylated proteins also affects their localization and function within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetradecanoic-d27 acid can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that tetradecanoic-d27 acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of tetradecanoic-d27 acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, tetradecanoic-d27 acid can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.

Metabolic Pathways

Tetradecanoic-d27 acid is involved in several metabolic pathways. It is a substrate for enzymes such as carboxylesterase and is incorporated into myristoylated proteins . The compound can also affect metabolic flux and metabolite levels, influencing pathways related to lipid metabolism and energy production . Understanding these pathways is essential for elucidating the broader impact of tetradecanoic-d27 acid on cellular metabolism.

Transport and Distribution

Within cells and tissues, tetradecanoic-d27 acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability and activity within different cellular compartments .

Subcellular Localization

Tetradecanoic-d27 acid exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the incorporation of tetradecanoic-d27 acid into myristoylated proteins can direct these proteins to the plasma membrane or other cellular structures, influencing their function and activity .

Vorbereitungsmethoden

Synthetische Routen:: Myristinsäure-d27 kann durch chemische Reaktionen mit deuterierten Vorläufern synthetisiert werden. Eine gängige Methode ist die Deuterierung von Myristinsäure mit Deuteriumgas oder deuterierten Reagenzien.

Reaktionsbedingungen:: Die Deuterierung erfolgt in der Regel unter kontrollierten Bedingungen, z. B. unter Verwendung von Deuteriumgas in Gegenwart eines Katalysators oder deuterierter Lösungsmittel. Die spezifischen Reaktionsbedingungen können je nach gewählter Syntheseroute variieren.

Industrielle Produktion:: Die industrielle Produktion von Myristinsäure-d27 beinhaltet großtechnische Deuterierungsverfahren. Detaillierte industrielle Verfahren sind proprietär und möglicherweise nicht in der Literatur allgemein verfügbar.

Analyse Chemischer Reaktionen

Reaktionen:: Myristinsäure-d27 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidative Prozesse können zur Bildung von Myristinsäurederivaten führen.

Reduktion: Reduktionsreaktionen können zu gesättigten oder teilweise gesättigten Derivaten führen.

Substitution: Substitutionsreaktionen können die funktionellen Gruppen, die an die Kohlenstoffkette gebunden sind, modifizieren.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Chromsäure (H2CrO4).

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind gängige Reduktionsmittel.

Substitution: Verschiedene Nukleophile (z. B. Halogenide, Amine) können funktionelle Gruppen ersetzen.

Hauptprodukte:: Die spezifischen Produkte hängen von der Reaktionsart ab. Oxidation kann zu Carbonsäuren führen, während Reduktion zu Alkoholen oder gesättigten Fettsäuren führen kann.

Wirkmechanismus

The exact mechanism of Myristic Acid-d27’s effects depends on its context. It may influence protein acylation, membrane fluidity, or signaling pathways. Further research is needed to elucidate specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Myristinsäure-d27 zeichnet sich durch ihre Deuteriummarkierung aus, die eine präzise Quantifizierung ermöglicht. Zu ähnlichen Verbindungen gehören Myristinsäure (nicht deuteriert) und andere Fettsäuren wie Palmitinsäure (C16:0) und Stearinsäure (C18:0).

Eigenschaften

IUPAC Name |

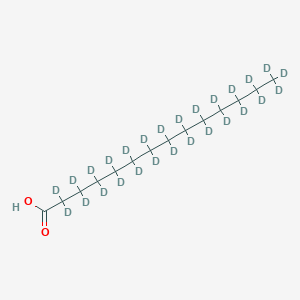

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-RZVOLPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

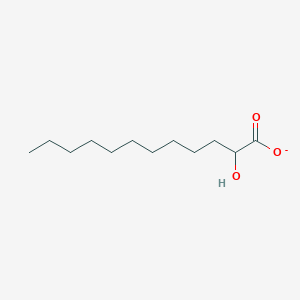

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583616 | |

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60658-41-5 | |

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60658-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,6R,7R,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione](/img/structure/B1257099.png)

![4-Azido-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B1257103.png)

![[(1R,2S,4S,10R,12S,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B1257106.png)

![Thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B1257111.png)

![[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid](/img/structure/B1257118.png)